(Tribromomethyl)benzene
Overview
Description
(Tribromomethyl)benzene, also known as 1,3,5-Tris(bromomethyl)benzene, has three bromo substituents around an aromatic ring . It is mainly utilized in the synthesis of ligands and dendrimeric monomers .
Synthesis Analysis
The synthesis of (Tribromomethyl)benzene involves the addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds . This process leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents . The addition of bromoform to olefins in the presence of protic bases and a phase-transfer catalyst is well-established .Molecular Structure Analysis
The molecular formula of (Tribromomethyl)benzene is C7H5Br3 . It has an average mass of 328.827 Da and a monoisotopic mass of 325.794128 Da .Chemical Reactions Analysis
The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community . The chemistry of di- and tri-brominated functionalized olefins remains scarcely explored . The addition of bromoform mediated by metals provides an opportunity to construct various synthetic intermediates and understand the underlying mechanistic aspects .Physical And Chemical Properties Analysis
(Tribromomethyl)benzene is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents .Scientific Research Applications
Benzene Adducts with Rat Nucleic Acids and Proteins
A study by Mazzullo et al. (1989) examined the covalent interaction of benzene with biological macromolecules in rats. This research is important in understanding the dose-response relationship of benzene and its derivatives, including (Tribromomethyl)benzene, and their interaction with DNA and proteins in living organisms. This study could be crucial for evaluating the risks associated with benzene exposure and its derivatives (Mazzullo et al., 1989).
Toxicity of Naphthalene and Benzene on Tribollium castaneum
In 2017, Pájaro-Castro et al. researched the toxicological effects of naphthalene and benzene, including compounds like (Tribromomethyl)benzene, on the insect Tribolium castaneum. This study is significant for understanding the impact of benzene derivatives on insects, providing insights into potential applications in pest control or environmental impact assessments (Pájaro-Castro et al., 2017).
Benzotriazole-based Medicinal Drugs
Ren et al. (2014) explored the use of benzotriazole, a benzene derivative, in medicinal chemistry. This review highlights the potential of benzene derivatives like (Tribromomethyl)benzene in developing new medicinal drugs with high bioactivity and low toxicity. The study provides a comprehensive overview of the advancements in benzotriazole compounds in various therapeutic areas (Ren et al., 2014).
Synthesis of Tribromomethyl Substituted Cyclopropanes
Ravi (2012) discussed the synthesis of tribromomethyl-substituted cyclopropanes, highlighting the significance of (Tribromomethyl)benzene in bioorganic chemistry. This research contributes to the understanding of synthesizing complex organic compounds and their applications in medicinal chemistry and industrial processes (Ravi, 2012).
Benzene's Impact on Human Health
Smith (2010) provided insights into the health effects of benzene, which are pertinent to understanding the impact of benzene derivatives like (Tribromomethyl)benzene. The study emphasizes the multimodal mechanism of action of benzene and its derivatives, suggesting the need for further research in the field (Smith, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tribromomethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDRXYIEGOGRAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(Br)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447002 | |
Record name | Benzene, (tribromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Tribromomethyl)benzene | |
CAS RN |
2489-03-4 | |
Record name | Benzene, (tribromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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